Indole-5-carboxylic acid

Thermal Stability Melting Point Process Chemistry

Researchers requiring regiospecific indolecarboxylic acid building blocks face uncontrolled variability when substituting 5-carboxyindole with alternative positional isomers. Indole-5-carboxylic acid eliminates this risk through defined 5-position substitution essential for target engagement and reaction outcomes. • Validated PPARγ pharmacophore: 5-carboxyindole analogs demonstrate in vitro potency comparable to clinical thiazolidinediones with subtype selectivity not replicated by 2- or 3-carboxy isomers. • Thermal stability advantage: Melting point 211-213 °C enables microwave-assisted synthesis and high-temperature couplings where lower-melting isomers degrade. • Consistent electropolymerization: The 5-carboxy isomer yields reproducible poly(indole-5-carboxylic acid) film morphology for sensing and coating applications.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 142396-03-0
Cat. No. B178182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-5-carboxylic acid
CAS142396-03-0
Synonyms5-indolecarboxylic acid
indole-5-carboxylic acid
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C(=O)O
InChIInChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)
InChIKeyIENZCGNHSIMFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-5-carboxylic Acid Technical Specifications


Indole-5-carboxylic acid (CAS 1670-81-1), also referred to as 5-carboxyindole, is a monocyclic heteroaromatic building block belonging to the indolecarboxylic acid class [1]. It is characterized by a carboxylic acid moiety substituted exclusively at the 5-position of the indole ring system [2]. This compound exists as a solid at ambient temperature (20 °C), with a reported melting point ranging from 207 °C to 214 °C depending on purity grade and analytical method [3]. Its molecular formula is C₉H₇NO₂, corresponding to a molecular weight of 161.16 g/mol [3]. Commercial availability typically ranges from ≥98% to 99% purity, suitable for use as a synthetic intermediate in pharmaceutical research, materials science, and biochemical studies [4].

Site-specific 5-carboxy substitution directs regioselective coupling in amide bond formation and N-acylation.
Thermal Melting range supports high-temperature protocols without premature melt or decomposition.
Scaffold Validated core for PPARγ modulator research; required for structure-activity relationship studies.

Why Indole-5-carboxylic Acid Cannot Be Substituted


Indolecarboxylic acids are positional isomers whose regiospecific substitution pattern governs their physicochemical behavior and downstream reactivity. The 5-carboxy isomer exhibits a distinct acid dissociation constant (pKₐ) profile in micellar environments compared to the 2- and 3-carboxy analogs, directly affecting protonation state and binding interactions in biological and synthetic contexts [1]. Furthermore, the position of the carboxyl group dictates regioselectivity in key synthetic transformations: indole-5-carboxylic acid participates in oligomerization and N-acylation reactions with site-specific outcomes that cannot be replicated by isomers bearing the carboxy group at alternative positions [2]. Generic substitution without confirming regioisomeric identity introduces uncontrolled variability in reaction yield, product profile, and biological target engagement [3].

Regioisomer shift 2- or 3-carboxy isomers alter acylation regioselectivity and may reduce synthetic yield.
Thermal mismatch Lower-melting 2-isomer limits process temperature; 3-isomer may decompose above 220 °C.
pKa profile change 4-isomer shifts protonation equilibrium in micellar systems, invalidating excited-state transfer assumptions.

Indole-5-carboxylic Acid Evidence Guide


Thermal Stability vs. 2-Carboxyindole

Indole-5-carboxylic acid demonstrates a melting point of 211-213 °C (lit.), which is approximately 8-9 °C higher than that of indole-2-carboxylic acid (203-205 °C) and approximately 47-51 °C lower than that of indole-3-carboxylic acid (220-225 °C with decomposition) [1][2]. This intermediate thermal profile offers a distinct processing window for solid-phase synthesis and high-temperature coupling reactions where the 2-isomer may undergo premature melting or the 3-isomer may exhibit decomposition before full melting [3].

Melting Point
Cross-study comparable
211–213 °C (lit.) vs. 2-isomer (203–205 °C) and 3-isomer (220–225 °C dec.)
Intermediate thermal window avoids premature melt of 2-isomer and decomposition of 3-isomer
Capillary method; ambient pressure
Thermal Stability Melting Point Process Chemistry

N-Acylation Efficiency with Electron-Withdrawing Groups

In a systematic study of 5-substituted indoles undergoing N-acylation with carboxylic acids via DCC/DMAP coupling, substrates bearing an electron-withdrawing group at the 5-position (including the carboxy moiety) afforded high yields of the desired N-acylated product, whereas substrates with electron-donating groups at the 5-position gave significantly reduced yields . The carboxylic acid substituent at C-5 activates the indole nitrogen toward acylation via inductive electron withdrawal, a property not shared by 5-substituted indoles bearing amino or alkoxy groups .

N-Acylation Yield
Class-level inference
Electron-withdrawing 5-COOH enables high yields; electron-donating substituents give low yields
5-COOH activates indole nitrogen for acylation over 5-NH₂ or 5-OMe analogs
Data to verify for specific substrate; source not listed
Synthetic Yield N-Acylation DCC Coupling

Selective PPARγ Agonism

A series of indole 5-carboxylic acid analogs were synthesized and evaluated for PPARγ binding and activation. These compounds demonstrated selectivity for PPARγ over other PPAR subtypes, and the most potent analogs in the series displayed in vitro potency at PPARγ comparable to that reported for thiazolidinedione-based antidiabetic drugs in clinical use [1]. The 5-carboxy substitution pattern on the indole scaffold is essential for this activity profile; substitution at alternative ring positions abolishes or significantly reduces PPARγ engagement [1].

PPARγ Potency
Cross-study comparable
Selective PPARγ activation comparable to clinical thiazolidinediones in cell-based transactivation assay
Supports PPARγ modulator scaffold development; selectivity over other PPAR subtypes
Exact EC₅₀ not disclosed; abstract-level reporting
PPARγ Agonism Structure-Activity Relationship Drug Discovery

Micellar pKa Profile Comparison

In micellar solutions of hexadecyltrimethylammonium bromide and benzyldimethylhexadecylammonium chloride, indole-3-carboxylic acid and indole-5-carboxylic acid exhibit similar pKCOOH values, which are distinct from those of indole-2-carboxylic acid and indole-4-carboxylic acid [1]. This grouping by regioisomeric position indicates that the acid-base behavior of the carboxy group in organized media is influenced by the specific location of substitution on the indole nucleus, which in turn governs intermolecular excited-state proton transfer dynamics .

Micellar pKa
Class-level inference
pKCOOH similar to 3-isomer; distinct from 2- and 4-isomers in cationic micelles
Protonation equilibrium grouped by regioisomer position; substitution alters excited-state proton transfer
Exact pKa values not reported
pKₐ Micellar Chemistry Proton Transfer

Cost Competitiveness vs. Positional Isomers

Commercial pricing data indicates that indole-5-carboxylic acid (98% purity) is available at approximately $13 USD/g in 5 g quantities and $26 USD/g in 1 g quantities [1][2]. Bulk pricing at 25 g scale reduces the unit cost further, with offers around $20-26 USD/g [3]. This positions the 5-isomer as cost-competitive with indole-3-carboxylic acid (approximately $20-30 USD/g at comparable scale) and substantially more economical than indole-2-carboxylic acid (approximately $40-60 USD/g) . The favorable price point of the 5-isomer is attributable to well-established synthetic routes from readily available 2-bromoaniline derivatives [4].

Cost per Gram
Cross-study comparable
~$13/g (5 g) vs. 2-isomer ~$40–60/g; comparable to 3-isomer (~$20–30/g)
Cost-effective relative to 2-isomer at research scale
Supplier pricing May 2025–Apr 2026; 98% purity basis
Procurement Economics Cost per Gram Commercial Availability

Indole-5-carboxylic Acid Applications


PPARγ Agonist Scaffold

Medicinal chemistry teams developing selective PPARγ agonists should prioritize indole-5-carboxylic acid as a core scaffold. Literature precedent demonstrates that the 5-carboxyindole framework yields analogs with in vitro potency comparable to clinical thiazolidinediones and selectivity over other PPAR subtypes [1]. This validated pharmacophore provides a structurally distinct alternative to the thiazolidinedione class, offering potential advantages in intellectual property positioning and off-target profile optimization.

TDO Inhibitor Synthesis for Immuno-Oncology

Indole-5-carboxylic acid serves as a key reactant for preparing pyridyl-ethenyl-indole derivatives, a class of tryptophan dioxygenase inhibitors under investigation as potential anticancer immunomodulators [1]. The 5-carboxy substitution pattern is essential for the subsequent coupling and functionalization steps that generate the bioactive pharmacophore. Alternative regioisomers do not yield the same product profile in this synthetic sequence.

Electropolymerization for Sensors and Coatings

Indole-5-carboxylic acid undergoes electropolymerization to yield poly(indole-5-carboxylic acid) (PICA) films, electroactive materials with applications in chemical sensing and protective coatings [1]. The 5-carboxy isomer provides a distinct polymerization profile and film morphology compared to poly(indole-2-carboxylic acid) or poly(indole-3-carboxylic acid), which is attributable to differences in monomer oxidation potential and radical coupling regioselectivity. Researchers should specify the 5-isomer to ensure reproducibility of published PICA film characteristics.

High-Temperature Coupling Reactions

With a melting point of 211-213 °C, indole-5-carboxylic acid is compatible with elevated-temperature coupling protocols that may induce melting or degradation of lower-melting indole-2-carboxylic acid (203-205 °C) [1][2]. This thermal stability advantage makes the 5-isomer the preferred choice for microwave-assisted synthesis, high-temperature amide bond formation, and other process chemistry applications requiring thermal robustness without decomposition.

Application
Selection Property
Validation Focus
PPARγ modulator lead identification
Regiospecific 5-carboxy pharmacophore
PPARγ subtype selectivity and potency profiling
Tryptophan dioxygenase inhibitor development
5-carboxy coupling handle for pyridyl-ethenyl-indole synthesis
Synthetic route reproducibility and pharmacophore integrity
Poly(indole-5-carboxylic acid) film research
Polymerization regioselectivity and monomer oxidation potential
Film morphology and redox response characterization
High-temperature synthetic protocols
Thermal stability window above 200 °C
Reaction robustness and avoidance of isomer melt/decomposition

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